O-Ethyl trichloroethanethioate

Description

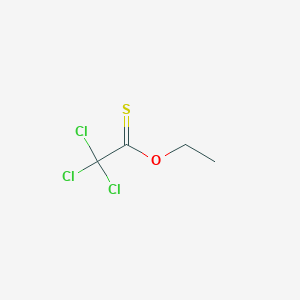

O-Ethyl trichloroethanethioate is a thioate ester compound characterized by an ethyl group bonded via an oxygen atom (O-ethyl) to a trichloroethanethioate moiety. This structure suggests reactivity typical of thioate esters, including nucleophilic substitution and hydrolysis sensitivity.

Properties

CAS No. |

112260-87-4 |

|---|---|

Molecular Formula |

C4H5Cl3OS |

Molecular Weight |

207.5 g/mol |

IUPAC Name |

O-ethyl 2,2,2-trichloroethanethioate |

InChI |

InChI=1S/C4H5Cl3OS/c1-2-8-3(9)4(5,6)7/h2H2,1H3 |

InChI Key |

OWEKNJXKVZLAQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl trichloroethanethioate typically involves the reaction of trichloroethanethioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cl3CCH2S+C2H5OH→Cl3CCH2SC2H5

Comparison with Similar Compounds

Structural and Functional Differences

The two reference compounds share an O-ethyl phosphonothioate backbone but differ in substituents:

- O-Ethyl ethylphosphonochloridothioate (C₄H₁₀ClOPS): Contains an ethyl group on the phosphorus atom and a chlorine substituent, enhancing electrophilicity and reactivity .

- O-Ethyl methylphosphonothioate (C₃H₉O₂PS): Features a methyl group on phosphorus and lacks chlorine, likely reducing reactivity compared to its chlorinated counterpart .

In contrast, O-Ethyl trichloroethanethioate (hypothetical structure: C₄H₅Cl₃OS) would replace the phosphorus center with a trichloroethyl group, altering electronic properties and stability due to the electron-withdrawing trichloro moiety.

Physicochemical Properties

Research Findings and Limitations

- Synthetic Pathways: Both reference compounds are synthesized via thiophosphorylation reactions, but O-Ethyl ethylphosphonochloridothioate requires chlorinating agents , whereas O-Ethyl methylphosphonothioate employs methylphosphonic acid derivatives .

- Stability Studies: Chlorinated derivatives (e.g., O-Ethyl ethylphosphonochloridothioate) degrade faster in aqueous environments due to P–Cl bond hydrolysis, whereas methylated analogs show greater stability .

- Data Gaps : Direct studies on this compound are absent in the provided evidence. Predictions are based on structural analogs, emphasizing the need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.